2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide class, characterized by a six-membered thiadiazine ring fused to a benzene moiety, with sulfone groups at the 1,1-positions. The structure features a 3,4-dimethoxyphenyl group at position 2 and a 2,5-dimethylbenzyl substituent at position 3. These substituents likely influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-9-10-17(2)18(13-16)15-25-20-7-5-6-8-23(20)32(28,29)26(24(25)27)19-11-12-21(30-3)22(14-19)31-4/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSARREJAOIZHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The compound features a thiadiazine core with substituents that potentially enhance its biological activity.
1. Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, research has shown that derivatives of thiadiazines can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain substituted thiadiazines could induce apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 6.5 | Modulation of Bcl-2/Bax ratio |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative diseases such as Alzheimer's disease . The following table summarizes findings related to its AChE inhibitory activity:
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| Target Compound | 12 | Current Study |
| Donepezil (Standard AChE Inhibitor) | 0.5 | Comparative Study |
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- A study on a series of thiadiazine derivatives found that modifications at the benzyl position significantly enhanced anticancer activity against various tumor types .
- Another investigation into the neuroprotective effects demonstrated that specific structural modifications could lead to improved AChE inhibition and reduced neurotoxicity in animal models .
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
- Electrophilic Substitution :
The electron-rich 3,4-dimethoxyphenyl group undergoes nitration or halogenation at the para position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ . - Reductive Alkylation :
The 2,5-dimethylbenzyl group can be further alkylated via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids . - Ring-Opening Reactions :
Hydrolysis under strong acidic conditions (HCl/H₂O, reflux) cleaves the thiadiazinone ring to yield sulfonamide derivatives .
Key Reaction Data
Mechanistic Insights
- Thiadiazinone Formation :
The cyclization step involves nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration . - Sulfone Stability :
The 1,1-dioxide group enhances ring stability but reduces electrophilicity at the sulfur center .
Spectroscopic Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzo[e][1,2,4]thiadiazin-3(4H)-one Family
The closest analog is 2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 899724-35-7, ). Key differences include:
- Substituent Effects : The 4-ethylphenyl and 4-nitrobenzyl groups in the analog contrast with the 3,4-dimethoxyphenyl and 2,5-dimethylbenzyl groups in the target compound. Nitro groups are electron-withdrawing, while methoxy groups are electron-donating, which may alter reactivity and binding affinity in biological systems.
Core Heterocyclic Ring Comparisons
- Thiadiazine vs. Thiadiazole : and describe 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide , a five-membered thiadiazole derivative formed via oxidative ring contraction. Thiadiazoles are smaller, more rigid, and often exhibit higher metabolic stability compared to six-membered thiadiazines. However, thiadiazines may offer greater conformational flexibility for target binding .
- Dithiazepine Derivatives : highlights 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides , which feature a seven-membered dithiazepine ring. These compounds show anticancer activity, suggesting that sulfone-containing heterocycles with larger ring systems may have therapeutic advantages .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Preparation of N-(2,5-Dimethylbenzyl)-2-Nitrobenzenesulfonamide
The synthesis begins with the reaction of 2-nitrobenzenesulfonyl chloride (1.2 equiv) and 2,5-dimethylbenzylamine (1.0 equiv) in a methanol-water mixture (4:1 v/v) under reflux, catalyzed by sodium acetate (1.5 equiv). The reaction proceeds via nucleophilic substitution, yielding N-(2,5-dimethylbenzyl)-2-nitrobenzenesulfonamide as a crystalline solid (82% yield).
Key Data
Reduction to Primary Amine
The nitro group is reduced using hydrazine monohydrate (5.0 equiv) and ferric chloride (0.3 equiv) in methanol under reflux. This step furnishes N-(2,5-dimethylbenzyl)-2-aminobenzenesulfonamide in 95% yield after silica gel chromatography (ethyl acetate/hexane, 1:3).
Characterization
- LC-MS (ESI+) : m/z 319.1 [M+H]+
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Cyclization to Form the Thiadiazine Core
Reaction with Trimethyl Orthoacetate
The amine intermediate (1.0 equiv) reacts with trimethyl orthoacetate (2.5 equiv) in acetonitrile at 80°C for 6 hours. This cyclization step forms 3-methyl-4-(2,5-dimethylbenzyl)-2H-benzo[e]thiadiazine 1,1-dioxide (78% yield).
Mechanistic Insight
Trimethyl orthoacetate acts as an acetylating agent, facilitating ring closure via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbon, followed by elimination of methanol.
Oxidation to Introduce the 3-Ketone
The 3-methyl group is oxidized to a ketone using Jones reagent (CrO3/H2SO4) in acetone at 0°C. This yields 4-(2,5-dimethylbenzyl)-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (65% yield).
Critical Optimization
- Temperature Control : Maintaining 0–5°C prevents over-oxidation.
- Workup : Quenching with isopropanol and extraction with dichloromethane.
Functionalization via Suzuki-Miyaura Coupling
Bromination at Position 2
The ketone-bearing thiadiazine (1.0 equiv) undergoes bromination using N-bromosuccinimide (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl4 at 70°C. This affords 2-bromo-4-(2,5-dimethylbenzyl)-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (89% yield).
Coupling with 3,4-Dimethoxyphenylboronic Acid
The bromide intermediate (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.5 equiv), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv) undergo Suzuki coupling in dioxane/water (3:1) at 90°C for 12 hours. Purification via column chromatography (ethyl acetate/hexane, 1:4) yields the target compound (72% yield).
Analytical Validation
- 1H NMR (500 MHz, DMSO-d6): δ 7.68 (d, J = 8.5 Hz, 1H), 7.52 (t, J = 7.8 Hz, 1H), 7.38 (d, J = 8.5 Hz, 1H), 7.12 (s, 1H), 6.94 (s, 2H), 6.82 (d, J = 8.3 Hz, 1H), 6.76 (d, J = 2.0 Hz, 1H), 6.68 (dd, J = 8.3, 2.0 Hz, 1H), 4.56 (s, 2H), 3.84 (s, 3H), 3.80 (s, 3H), 2.28 (s, 3H), 2.24 (s, 3H).
- 13C NMR (125 MHz, DMSO-d6): δ 169.8 (C=O), 152.2, 149.4, 141.5, 138.2, 135.6, 132.4, 130.8, 129.5, 128.7, 127.3, 120.4, 113.2, 112.8, 56.2 (OCH3), 56.0 (OCH3), 45.8 (CH2), 21.4 (CH3), 21.2 (CH3).
- HRMS (ESI+) : m/z 509.1523 [M+H]+ (calc. 509.1528).
Comparative Analysis of Synthetic Routes
| Step | Yield (%) | Key Reagents | Challenges |
|---|---|---|---|
| Sulfonamide Formation | 82 | NaOAc, MeOH/H2O | Hygroscopic sulfonyl chloride handling |
| Nitro Reduction | 95 | N2H4·H2O, FeCl3 | Exothermic reaction control |
| Cyclization | 78 | Trimethyl orthoacetate | Solvent choice (acetonitrile vs. DMF) |
| Oxidation | 65 | Jones reagent | Temperature-sensitive step |
| Suzuki Coupling | 72 | Pd(PPh3)4, K2CO3 | Boronic acid purity impact on yield |
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including ring contraction or nucleophilic substitution. For example:
- Ring contraction : Treating precursor thiadiazines with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) to form the 1,1-dioxide moiety .
- Substituent introduction : Use NaH or LiHMDS to facilitate alkylation or arylation at specific positions .
- Table : Key reaction steps and yields:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring contraction | m-CPBA in DCM | 66% | |
| Nucleophilic substitution | NaH, iodomethane in DMAc | 32% |
Q. How is the compound structurally characterized?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., see Acta Cryst. studies on related thiadiazines) .
- Spectroscopy : NMR (¹H/¹³C) for substituent verification, IR for functional group analysis, and mass spectrometry for molecular weight confirmation .
Q. What in vitro assays are recommended to assess its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorometric/colorimetric substrates. Include positive controls (e.g., staurosporine for kinases) .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Vary substituents : Modify methoxy or methyl groups on aromatic rings (see PubChem data on analogous compounds) .
- Incorporate bioisosteres : Replace thiadiazine sulfur with oxygen or selenium to assess stability-activity trade-offs .
- Assay selection : Use parallel in vitro (enzyme/cell-based) and in silico (docking) screens to correlate structural changes with activity .
Q. How to resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Triangulation : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Batch consistency : Verify compound purity (>95% via HPLC) and stability (TGA/DSC for thermal decomposition) .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) if oxidation is observed .
- Prodrug design : Mask labile groups (e.g., esterify hydroxyls) to enhance serum stability .
Q. Which computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP, CYP450 inhibition, and BBB permeability .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess conformational stability .
Q. How to optimize its selectivity against off-target proteins?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
